![molecular formula C24H19N5O4S B2992350 N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242963-56-9](/img/structure/B2992350.png)
N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5O4S and its molecular weight is 473.51. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide and its derivatives have been evaluated for their computational and pharmacological potentials. Research has focused on their docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Investigations into their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential have also been conducted. Some compounds in this class have shown moderate inhibitory effects in all assays, with good affinity particularly for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial Activity
These compounds have been studied for their antimicrobial activity. For instance, derivatives like N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide have shown significant antibacterial potency against various bacterial strains, including E. coli and B. cereus, with minimum inhibitory concentrations comparable to standard treatments (Kerru et al., 2019).
Anticancer Activity
The anticancer activity of derivatives has been evaluated on several cancer cell lines. Some compounds have demonstrated appreciable cancer cell growth inhibition, suggesting their potential as anticancer agents. This includes testing against various cell lines like HOP-92, NCI-H226, and A498 (Al-Sanea et al., 2020).
Antioxidant Activity
Studies have also explored the antioxidant activity of these compounds. For example, certain derivatives have shown significant radical scavenging in various assays, suggesting their potential as antioxidant agents. The presence of electron-donating substituents on the thienopyrimidine ring enhances this activity (Kotaiah et al., 2012).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S/c1-14-19-23(34-20(14)22-27-21(28-33-22)15-6-4-3-5-7-15)25-13-29(24(19)31)12-18(30)26-16-8-10-17(32-2)11-9-16/h3-11,13H,12H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNMJJJLDQFETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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